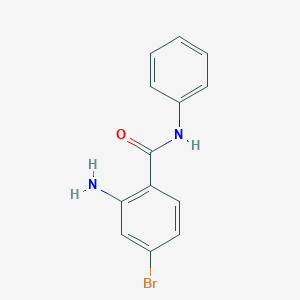
2-Amino-4-bromo-N-phenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-bromo-N-phenylbenzamide is a chemical compound with the molecular formula C13H10BrN2O. It is a derivative of benzamide, characterized by the presence of an amino group at the second position, a bromine atom at the fourth position, and a phenyl group attached to the nitrogen atom of the benzamide moiety .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-N-phenylbenzamide typically involves the N-arylation of 2-amino-N-phenylbenzamide with phenylboronic acid. This reaction is catalyzed by copper immobilized on a phenanthroline ligand-modified magnetic graphene oxide (MGO) catalyst . The reaction conditions include the use of a base-free environment at room temperature, which facilitates the coupling of arylboronic acid with 2-amino-N-phenylbenzamide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of advanced catalytic systems and optimized reaction conditions, such as those involving copper-based catalysts, are likely employed to achieve high yields and purity .
化学反应分析
Types of Reactions
2-Amino-4-bromo-N-phenylbenzamide undergoes various chemical reactions, including:
N-Arylation: The compound can participate in N-arylation reactions with phenylboronic acids, facilitated by copper-based catalysts.
Oxidative Rearrangement: It can also undergo oxidative rearrangement reactions with isatins, leading to the formation of quinazolinone derivatives.
Common Reagents and Conditions
Copper-based Catalysts: Used in N-arylation reactions.
Isatins: Used in oxidative rearrangement reactions.
Base-free Conditions: Often employed to facilitate reactions at room temperature.
Major Products Formed
Quinazolinone Derivatives: Formed from oxidative rearrangement reactions with isatins.
Aryl-substituted Benzamides: Resulting from N-arylation reactions with phenylboronic acids.
科学研究应用
2-Amino-4-bromo-N-phenylbenzamide has several scientific research applications, including:
作用机制
The mechanism of action of 2-Amino-4-bromo-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. For instance, in oxidative rearrangement reactions, the compound interacts with isatins to form quinazolinone derivatives through a series of oxidative steps . The exact molecular targets and pathways involved in its biological and medicinal applications are still under investigation .
相似化合物的比较
Similar Compounds
2-Amino-4-bromophenol: A structurally similar compound with a hydroxyl group instead of a benzamide moiety.
2-Amino-4-bromobenzamide: Another similar compound with a simpler structure lacking the phenyl group attached to the nitrogen atom.
Uniqueness
2-Amino-4-bromo-N-phenylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both an amino group and a bromine atom on the benzamide core, along with the phenyl group, makes it a versatile compound for various synthetic and research applications .
生物活性
2-Amino-4-bromo-N-phenylbenzamide is a chemical compound with the molecular formula C13H10BrN2O, characterized by an amino group at the second position, a bromine atom at the fourth position, and a phenyl group attached to the nitrogen atom of the benzamide moiety. This unique substitution pattern imparts distinct chemical reactivity and potential biological activities that make it a subject of interest in medicinal chemistry and pharmacology.
The synthesis of this compound typically involves N-arylation reactions using phenylboronic acids, catalyzed by copper-based systems. The compound can also undergo oxidative rearrangement reactions, leading to quinazolinone derivatives, which are significant in various therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to exhibit inhibitory effects on various kinases involved in cell proliferation and survival pathways, making it a candidate for cancer therapy . The compound's ability to form quinazolinone derivatives through oxidative rearrangement further enhances its potential as a therapeutic agent.
Anticancer Properties
Research indicates that derivatives of benzamides, including this compound, exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have demonstrated that related compounds can effectively inhibit cell growth in breast cancer cell lines (e.g., MDA-MB-231) through apoptosis induction . The IC50 values for these compounds often surpass those of standard chemotherapeutics like cisplatin, indicating their potential as novel anticancer agents.
Enzyme Inhibition
In addition to its cytotoxic properties, this compound has been investigated for its enzyme inhibition capabilities. For example, it has shown promise as a selective inhibitor of Dipeptidyl Peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and type 2 diabetes management. The compound's scaffold has been optimized to enhance binding affinity and inhibitory activity against DPP-IV .
Case Studies and Research Findings
属性
IUPAC Name |
2-amino-4-bromo-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c14-9-6-7-11(12(15)8-9)13(17)16-10-4-2-1-3-5-10/h1-8H,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJWKUHZZYZLLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














